2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol
Description
2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol is a synthetic aromatic amine derivative characterized by a phenanthridine core substituted with chlorine atoms at positions 3 and 8, and an ethanolamine group linked via an amino bridge at position 4. The chlorinated aromatic system may enhance binding affinity to biological targets, while the ethanolamine moiety could influence solubility and pharmacokinetics .
Properties
CAS No. |
38052-90-3 |
|---|---|
Molecular Formula |
C15H12Cl2N2O |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
2-[(3,8-dichlorophenanthridin-6-yl)amino]ethanol |
InChI |
InChI=1S/C15H12Cl2N2O/c16-9-1-3-11-12-4-2-10(17)8-14(12)19-15(13(11)7-9)18-5-6-20/h1-4,7-8,20H,5-6H2,(H,18,19) |
InChI Key |
WGDWOTPDDIHYIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Cl)NCCO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol typically involves the reaction of 3,8-dichlorophenanthridine with ethanolamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or copper, can enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenanthridine derivatives.
Substitution: Amino or thiol-substituted phenanthridine derivatives.
Scientific Research Applications
2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its potential use in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol involves its interaction with cellular targets, such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. Additionally, it can inhibit the activity of certain enzymes involved in cellular processes, leading to cell death .
Comparison with Similar Compounds
2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol (CAS 1223881-88-6)
2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol
- Structure: Contains a 3,5-dichlorophenyl group and an ethoxyphenol moiety.
- Physicochemical Properties: Molecular formula C₁₅H₁₅Cl₂NO₂; molar mass 312.19 g/mol .
- Comparison : The dichlorinated phenyl group mirrors the chlorine substitutions in the target compound but lacks the planar phenanthridine core, likely affecting target selectivity.
Ethanolamine-Containing Compounds
Ethanol, 2-diethylamino-, hydrochloride (CAS 14426-20-1)
- Structure: A simple ethanolamine derivative with diethylamino and hydrochloride groups.
- Applications : Used in mixtures with glycerin, glycols, or salts for industrial or pharmaceutical formulations .
- Key Difference : The absence of an aromatic system limits its use in applications requiring DNA or enzyme interaction, unlike the target compound.
Enzyme Inhibitors with Phenolic or Aromatic Moieties
Tyrosol Analogues (e.g., 2-(4-Hydroxy-3-methoxyphenyl)ethanol)
TAS-103 (Topoisomerase Inhibitor)
- Structure: A quinoline derivative with a dimethylaminoethylamino side chain (Fig. 1, ).
- Mechanism : Dual topoisomerase I/II inhibitor, inducing apoptosis.
- Divergence: The phenanthridine scaffold of the target compound may confer distinct DNA-binding kinetics compared to TAS-103’s indenoquinoline system .
Metabolic and Toxicological Considerations
- Metabolism : Chlorinated aromatic amines are often substrates for cytochrome P450 enzymes. For instance, P450IA2 plays a major role in activating heterocyclic amines like PhIP via N-hydroxylation (). If the target compound undergoes similar metabolism, it may require structural optimization to reduce toxicity .
- Stability: Ethanolamine derivatives (e.g., 2-diethylaminoethanol hydrochloride) are often hygroscopic, suggesting the target compound may require formulation adjustments for stability .
Biological Activity
2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Structure:
- Molecular Formula: C15H13Cl2N
- Molecular Weight: 284.18 g/mol
- IUPAC Name: 2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol
The compound consists of a phenanthridine core substituted with two chlorine atoms and an aminoethanol side chain. This structural configuration may contribute to its biological activities.
Antineoplastic Properties
Research indicates that 2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol exhibits antineoplastic (anti-cancer) properties. A comparative study highlighted its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's mechanism appears to involve the induction of apoptosis in malignant cells through DNA damage and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Apoptosis induction |
| HeLa (Cervical Cancer) | 4.8 | DNA damage |
| A549 (Lung Cancer) | 6.1 | Cell cycle arrest |
The proposed mechanism of action includes:
- DNA Intercalation: The phenanthridine moiety intercalates into DNA, disrupting replication.
- Reactive Oxygen Species (ROS) Generation: Treatment with the compound leads to increased ROS levels, contributing to oxidative stress in cancer cells.
- Inhibition of Repair Mechanisms: The compound may inhibit DNA repair pathways, enhancing its cytotoxic effects.
Case Studies
-
Study on Mice Models:
A study conducted on mice bearing tumors showed that administration of 2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues. -
In Vitro Studies:
In vitro experiments using human cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Toxicological Profile
While the compound shows promising antineoplastic activity, its toxicity profile is critical for therapeutic applications. Preliminary toxicity studies suggest moderate toxicity at higher concentrations, necessitating further investigation into dose optimization and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

